Mass Spectrometric Distinguishability
Desbutyl Bumetanide-d5 provides a +5 Da mass shift relative to the non-deuterated analyte desbutyl bumetanide (MW 308.31 vs 313.34), enabling unambiguous differentiation in the mass spectrometer. Non-deuterated desbutyl bumetanide co-elutes and shares identical precursor and product ions with the target analyte, providing zero differentiation and rendering it unusable as an internal standard . The pentadeuterated phenoxy ring of Desbutyl Bumetanide-d5 ensures the isotopic cluster of the internal standard does not overlap with the M+0, M+1, or M+2 isotopic peaks of the analyte, maintaining quantitative accuracy at low nanogram-per-milliliter concentrations .
| Evidence Dimension | Mass difference relative to analyte (Da) |
|---|---|
| Target Compound Data | +5.0 Da (M = 313.34) |
| Comparator Or Baseline | Non-deuterated desbutyl bumetanide: 0.0 Da (M = 308.31) |
| Quantified Difference | 5.0 Da absolute mass shift |
| Conditions | Electrospray ionization (ESI) LC–MS/MS; molecular weight determination via high-resolution mass spectrometry |
Why This Matters
A +5 Da mass shift eliminates isotopic overlap interference and enables accurate quantification of desbutyl bumetanide in complex biological matrices where endogenous or matrix-derived isobaric interferences may be present.
